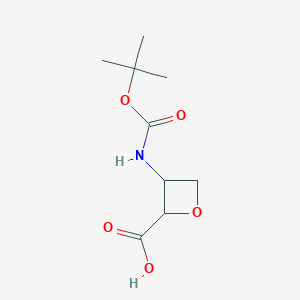

3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic acid

Description

3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic acid (CAS: 1159736-25-0; molecular formula: C₉H₁₅NO₅; molecular weight: 217.22 g/mol) is a chiral, small-ring heterocyclic compound featuring an oxetane backbone substituted with a tert-butoxycarbonyl (Boc)-protected amino group and a carboxylic acid moiety . Its stereoisomer, (2R,3R)-3-((tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid (CAS: 2012574-99-9), is distinguished by its specific spatial configuration, which is critical for applications in asymmetric synthesis and drug design . The oxetane ring confers reduced ring strain compared to smaller cyclic systems (e.g., cyclopropane) while maintaining metabolic stability, making it valuable in medicinal chemistry .

Properties

Molecular Formula |

C9H15NO5 |

|---|---|

Molecular Weight |

217.22 g/mol |

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]oxetane-2-carboxylic acid |

InChI |

InChI=1S/C9H15NO5/c1-9(2,3)15-8(13)10-5-4-14-6(5)7(11)12/h5-6H,4H2,1-3H3,(H,10,13)(H,11,12) |

InChI Key |

ZAAGFPCWFSEKCQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1COC1C(=O)O |

Origin of Product |

United States |

Preparation Methods

Oxidation of 3-Hydroxymethyl-Oxetanes to Oxetane-3-Carboxylic Acids

A well-documented industrially relevant method involves the oxidation of 3-hydroxymethyl-oxetanes in aqueous alkaline media using oxygen or oxygen-containing gases in the presence of palladium and/or platinum catalysts. This process is carried out at temperatures ranging from 0 °C to the boiling point of the reaction mixture, typically between 40 °C and 100 °C, under atmospheric pressure or slightly elevated pressures (0.5 to 10 bar). The reaction proceeds with high yield and purity, often eliminating the need for further distillative purification of the thermally labile oxetane-3-carboxylic acids.

Key reaction conditions and features:

| Parameter | Details |

|---|---|

| Starting material | 3-hydroxymethyl-oxetane derivatives |

| Catalyst | Palladium and/or platinum (activated charcoal supported) |

| Temperature | 40–100 °C |

| Pressure | Atmospheric to 10 bar |

| Medium | Aqueous alkaline solution (e.g., NaOH) |

| Oxidant | Oxygen or air |

| Reaction time | Several hours (e.g., 3 hours) |

| Work-up | Acidification (e.g., with H2SO4), extraction with organic solvents |

This method is advantageous due to the accessibility of starting materials, mild reaction conditions, and high product purity. The process is scalable and suitable for industrial applications.

Installation of the Boc-Protected Amino Group

The amino group at the 3-position is introduced and protected with a tert-butoxycarbonyl group to prevent unwanted side reactions during subsequent synthetic steps. The Boc protection is typically achieved by reacting the free amino oxetane intermediate with di-tert-butyl dicarbonate (Boc2O) under basic or neutral conditions.

Typical Boc protection conditions:

| Reagent | Di-tert-butyl dicarbonate (Boc2O) |

|---|---|

| Solvent | Dichloromethane, tetrahydrofuran, or similar |

| Base | Triethylamine or sodium bicarbonate |

| Temperature | 0 °C to room temperature |

| Reaction time | 1–24 hours |

This step yields the Boc-protected amino oxetane carboxylic acid with high selectivity and yield.

Saponification and Acidification

In some synthetic routes, esters of the oxetane carboxylic acid are first prepared and then hydrolyzed (saponified) to the free acid. This is commonly done by treating the ester with sodium hydroxide or another base, followed by acidification with a mild acid such as sodium bisulfate (NaHSO4) to precipitate the free acid.

Typical saponification conditions:

| Reagent | NaOH (aqueous) |

|---|---|

| Temperature | Room temperature to reflux |

| Reaction time | Several hours |

| Work-up | Acidification with NaHSO4 or HCl |

This method is straightforward and allows for the preparation of the acid from more stable ester precursors.

- Oxetane-carboxylic acids, including Boc-protected amino derivatives, can be prone to isomerization under heating, leading to lactone formation. This isomerization can be controlled or exploited synthetically depending on the desired outcome.

- The Boc-protected amino group provides stability and synthetic versatility, allowing selective deprotection and further functionalization.

- The strained oxetane ring is reactive towards nucleophilic ring-opening, which can be utilized in downstream synthetic transformations.

- Industrial processes favor catalytic oxidation methods due to their efficiency, scalability, and environmental compatibility.

| Step | Method/Conditions | Notes |

|---|---|---|

| Oxetane ring oxidation | Pd/Pt catalyst, O2, aqueous NaOH, 40–100 °C | High yield, scalable, mild conditions |

| Boc protection of amino group | Boc2O, base (Et3N), DCM or THF, 0 °C to RT | High selectivity, protects amino function |

| Saponification of esters | NaOH aqueous, RT to reflux, acidification with NaHSO4 | Converts esters to free acid |

| Isomerization considerations | Heating may cause lactone formation | Control temperature to avoid undesired isomers |

The preparation of 3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic acid involves a combination of catalytic oxidation of 3-hydroxymethyl-oxetanes to introduce the carboxylic acid functionality, followed by Boc protection of the amino group. The methods are well-established, scalable, and yield high-purity products suitable for further synthetic applications. Awareness of the compound’s tendency to isomerize under heat is important for optimizing reaction conditions and storage.

Chemical Reactions Analysis

Types of Reactions

3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic acid undergoes various chemical reactions, including:

Hydrolysis: The Boc group can be removed under acidic conditions to yield the free amine.

Substitution Reactions: The oxetane ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Substitution: Nucleophiles such as amines or thiols can react with the oxetane ring under basic conditions.

Oxidation/Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products

Hydrolysis: Removal of the Boc group yields the free amine.

Substitution: Products depend on the nucleophile used, resulting in various substituted oxetane derivatives.

Scientific Research Applications

Synthesis and Preparation

The synthesis of 3-((tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid typically involves several steps:

- Formation of the Oxetane Ring : This can be achieved through the cyclization of β-hydroxy esters or by reacting epoxides with nucleophiles.

- Introduction of the Boc-Protected Amino Group : The Boc group is introduced to protect the amino functionality during subsequent reactions using di-tert-butyl dicarbonate in the presence of a base like triethylamine.

- Carboxylation : The carboxylic acid group is introduced via carboxylation reactions using carbon dioxide or other carboxylating agents.

Organic Synthesis

3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic acid serves as a versatile intermediate in the synthesis of complex organic molecules. Its unique functional groups allow for various transformations, including:

- Oxidation : Introducing additional functional groups or modifying existing ones.

- Reduction : Converting the oxetane ring into other structures.

- Substitution : The Boc-protected amino group can undergo substitution reactions to introduce different substituents.

These transformations are essential for developing new pharmaceuticals and agrochemicals.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential biological activities:

- Antimicrobial Properties : Preliminary studies suggest that oxetane derivatives may exhibit antimicrobial effects by disrupting bacterial cell wall synthesis.

- Anticancer Activity : Some oxetane compounds have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Enzyme Inhibition : The compound’s structure suggests potential interactions with enzymes, leading to the development of new inhibitors for therapeutic applications.

Case Studies and Research Findings

- Antioxidant Activity : Research indicates that oxetane derivatives may serve as potent antioxidants. In vitro studies have shown that certain analogs exhibit more potent antioxidant activity compared to standard references like BHT (butylated hydroxytoluene), suggesting potential applications in health-related fields .

- Biological Evaluation : In silico molecular docking studies have been conducted to evaluate the binding affinity of 3-((tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid with various biological targets, indicating its potential for drug design .

- Synthesis of Complex Molecules : A study demonstrated the use of this compound as an intermediate in synthesizing more complex molecules with desired biological activities, showcasing its utility in drug discovery .

Mechanism of Action

The mechanism of action of 3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic acid depends on its specific application. In peptide synthesis, the Boc group protects the amino group from unwanted reactions, allowing for selective deprotection and further functionalization. The oxetane ring can act as a reactive site for nucleophilic attack, facilitating the formation of new bonds and complex structures.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key compounds for comparison include:

| Compound Name | Core Structure | Functional Groups | CAS Number | Molecular Formula |

|---|---|---|---|---|

| Target Compound | Oxetane | Boc-amino, carboxylic acid | 1159736-25-0 | C₉H₁₅NO₅ |

| (2R,3R)-Isomer | Oxetane | Boc-amino, carboxylic acid (chiral) | 2012574-99-9 | C₉H₁₅NO₅ |

| 3-[(tert-Butoxy)carbonyl]oxetane-3-carboxylic acid | Oxetane | Boc-carbonyl, carboxylic acid | N/A (CID 137701265) | C₉H₁₄O₅ |

| (1S,3R)-3-[(Boc)amino]-1-isopropylcyclopentanecarboxylic acid | Cyclopentane | Boc-amino, carboxylic acid, isopropyl | N/A | C₁₄H₂₅NO₄ |

| 3-(tert-Butoxy)cyclobutane-1-carboxylic acid | Cyclobutane | tert-butoxy, carboxylic acid | 1899832-83-7 | C₉H₁₄O₃ |

Key Observations :

- Ring Strain : Oxetane (4-membered) balances moderate ring strain with metabolic stability, unlike cyclopropane (high strain) or cyclopentane (low strain) .

- Functional Groups: The Boc-amino group in the target compound enables hydrogen bonding and peptide coupling, absent in tert-butoxy analogs (e.g., CID 137701265) .

- Stereochemistry : The (2R,3R)-isomer’s chiral centers influence binding affinity in biological systems, akin to inhibitors in .

Physicochemical Properties

| Property | Target Compound | 3-[(tert-Butoxy)carbonyl]oxetane-3-carboxylic acid | 3-(tert-Butoxy)cyclobutane-1-carboxylic acid |

|---|---|---|---|

| Molecular Weight | 217.22 g/mol | 202.20 g/mol | 186.21 g/mol |

| Polarity | High (NH, COOH) | Moderate (COOH, ester) | Low (ester, COOH) |

| Solubility (aq.) | Moderate | Low | Low |

| LogP (Predicted) | ~0.5 | ~1.2 | ~1.8 |

Notes:

- The Boc-amino group increases aqueous solubility compared to non-amino analogs (e.g., cyclobutane derivative) .

- Cyclobutane’s higher logP reflects greater lipophilicity, favoring membrane permeability in drug design .

Biological Activity

3-((tert-Butoxycarbonyl)amino)oxetane-2-carboxylic acid, also known as (2R,3R)-3-((tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- CAS Number : 161979-35-7

- Molecular Formula : C9H15NO5

- Molar Mass : 217.22 g/mol

- IUPAC Name : (2R,3R)-3-((tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid

The structure features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is characteristic of many biologically active compounds.

Biological Activity Overview

Research indicates that compounds with oxetane rings often exhibit unique biological activities due to their structural properties. The biological activity of 3-((tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid can be summarized in the following key areas:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.

- Anticancer Potential : Similar structural analogs have been evaluated for their anticancer effects. The presence of the oxetane ring may enhance the compound's ability to interact with biological targets involved in cancer cell proliferation.

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including those involved in metabolic pathways related to disease processes.

Anticancer Activity

Research on structurally similar compounds has shown promising results in inhibiting tumor growth. For instance, derivatives with similar functional groups have been reported to induce apoptosis in cancer cell lines. A notable study indicated that compounds containing oxetane rings could effectively inhibit the proliferation of breast cancer cells by targeting specific signaling pathways .

Enzyme Inhibition Research

The inhibition of enzymes such as proteases and kinases by oxetane-containing compounds has been documented. For example, a series of studies highlighted that modifications at the amino acid level can enhance binding affinity and specificity towards target enzymes . This suggests that 3-((tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid may similarly interact with key enzymes involved in metabolic regulation.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.